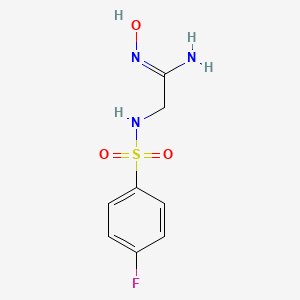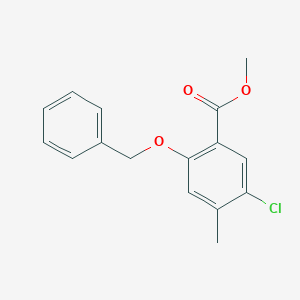
Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate
Vue d'ensemble
Description
“Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate” is a complex organic compound. It likely contains a benzoate ester group, a benzyloxy group, a methyl group, and a chloro group .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized through condensation reactions or coupling reactions .Applications De Recherche Scientifique
Synthetic Pathways and Structural Elucidation : The synthesis and structural confirmation of compounds related to Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate are critical for advancing organic chemistry and material science. For instance, a study outlines the synthesis of a structurally similar compound, demonstrating a multi-step synthesis process that includes substitution, nitration, reduction, cyclization, and chlorination, achieving a total yield of 29.2%. This process underlines the compound's versatility in organic synthesis (Wang et al., 2015).
Photocatalytic Degradation Studies : Research into the photocatalytic degradation of organic pollutants highlights the potential application of related chemical structures in environmental remediation. A study on the photocatalytic effect of a ZnO–SnO2/nano clinoptilolite system for degrading organic compounds in aqueous solutions provides insights into the utility of such compounds in enhancing photocatalytic efficiency (Khodami & Nezamzadeh-Ejhieh, 2015).
Crystallographic Analysis : The crystal structure of compounds related to Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate offers valuable information for understanding molecular interactions and designing new materials. For example, a study on the crystal structure of a similar compound details the intermolecular interactions that stabilize its crystal packing, offering insights into its potential applications in material sciences (Choi et al., 2009).
Pharmaceutical Applications : The synthesis of novel compounds using Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate as an intermediate or structural motif can lead to the development of new pharmaceutical agents. Research focusing on the synthesis of efavirenz analogues, a non-nucleoside reverse transcriptase inhibitor for HIV treatment, highlights the compound's potential in drug development (Hamed, 2004).
Propriétés
IUPAC Name |
methyl 5-chloro-4-methyl-2-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c1-11-8-15(13(9-14(11)17)16(18)19-2)20-10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTXSMMVOCOJTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)OC)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)-5-chloro-4-methylbenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Amino-2-[(2-methoxyphenyl)methyl]propanoic acid hydrochloride](/img/structure/B1378652.png)
![2-amino-N-[(2-fluorophenyl)methyl]-N-methylpentanamide hydrochloride](/img/structure/B1378654.png)
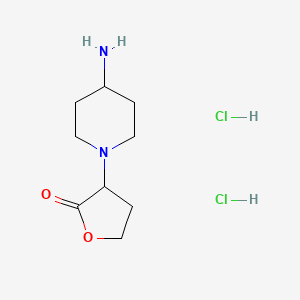
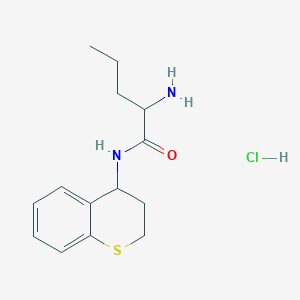
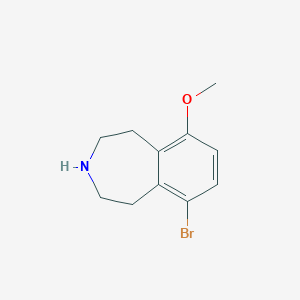
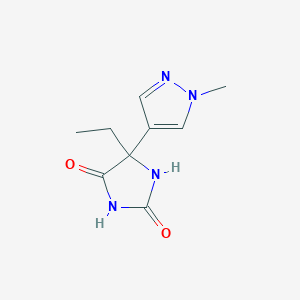
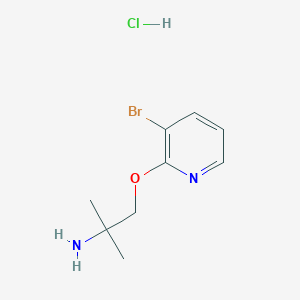
![methyl 3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1378666.png)
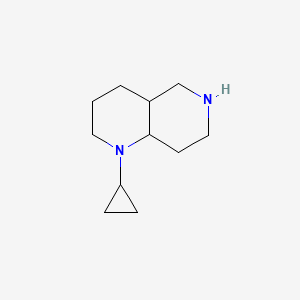
![N-[3-(aminomethyl)phenyl]-2-(1H-pyrazol-1-yl)propanamide dihydrochloride](/img/structure/B1378668.png)
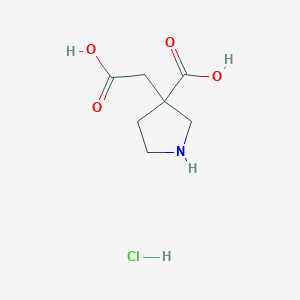
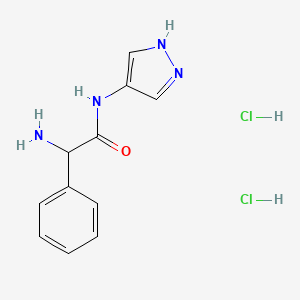
![1-(4-{[4-(Ethylamino)pyridin-2-yl]methyl}piperazin-1-yl)ethan-1-one](/img/structure/B1378671.png)
